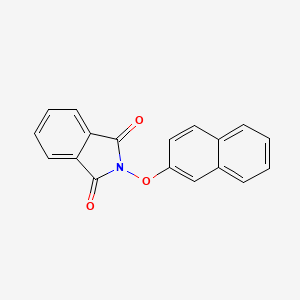
2-(Naphthalen-2-yloxy)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yloxy)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a naphthalen-2-yloxy substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-2-yloxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-diones, hydroxy derivatives, and quinones. These products are valuable intermediates for further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors by binding to their allosteric sites, influencing neurotransmitter signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic activity and potential treatment for neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A structurally similar compound with a wide range of applications in organic synthesis and pharmaceuticals.
3,4-Pyridinedicarboximide: Another related compound with notable biological properties.
Uniqueness
2-(Naphthalen-2-yloxy)isoindoline-1,3-dione stands out due to its unique naphthalen-2-yloxy substituent, which imparts distinct chemical reactivity and biological activity. This compound’s ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation highlights its potential as a therapeutic agent for neuropsychiatric and neurodegenerative disorders .
Eigenschaften
Molekularformel |
C18H11NO3 |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-naphthalen-2-yloxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H11NO3/c20-17-15-7-3-4-8-16(15)18(21)19(17)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI-Schlüssel |
AJTMYPQMSAVUFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)ON3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



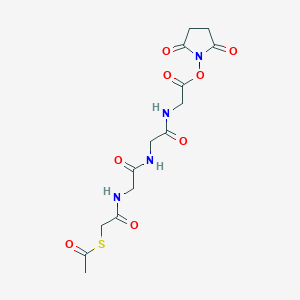
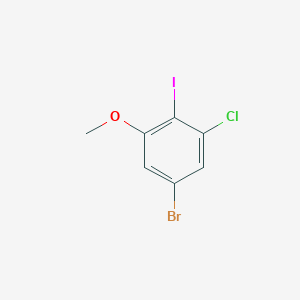

![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13036102.png)
![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)


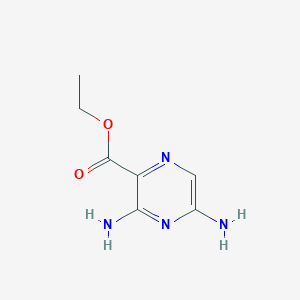
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)

![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
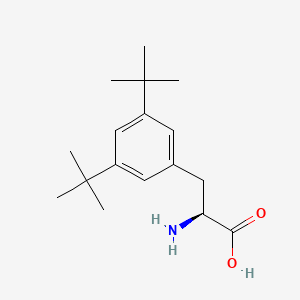
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
